Cas no 96740-93-1 (2-Fluoro-4-hydroxymethylphenol)

2-Fluoro-4-hydroxymethylphenol structure
96740-93-1 structure
Product Name:2-Fluoro-4-hydroxymethylphenol
CAS No:96740-93-1
MF:C7H7FO2
MW:142.127685785294
MDL:MFCD06202638
CID:1006822
PubChem ID:11240544
Update Time:2025-04-24

2-Fluoro-4-hydroxymethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(hydroxymethyl)phenol
    • 3-Fluoro-4-hydroxybenzenemethanol (ACI)
    • 2-Fluoro-4-hydroxymethylphenol
    • MDL: MFCD06202638
    • Inchi: 1S/C7H7FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
    • InChI Key: WDJLSXGVBBNQNJ-UHFFFAOYSA-N
    • SMILES: FC1C(O)=CC=C(CO)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

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2-Fluoro-4-hydroxymethylphenol Production Method

Production Method 1

Reaction Conditions
Reference
Nucleosides. Part 63. Acetals as new 2'-O-protecting functions for the synthesis of oligoribonucleotides. Synthesis of uridine building blocks and evaluation of their relative acid stability
Matysiak, Stefan; Fitznar, Hans-Peter; Schnell, Ralf; Pfleiderer, Wolfgang, Helvetica Chimica Acta, 1998, 81(8), 1545-1566

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Acetone
Reference
Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 30 min, rt
1.2 Reagents: Acetone ;  rt
Reference
Preparation of 2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one derivatives as Lp-PLA2 inhibitor and their use thereof
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  23 h, rt
Reference
Solid-phase synthesis of serine-based glycosphingolipid analogues for preparation of glycoconjugate arrays
Wallner, Fredrik K.; Norberg, Henrik A.; Johansson, Annika I.; Mogemark, Mickael; Elofsson, Mikael, Organic & Biomolecular Chemistry, 2005, 3(2), 309-315

2-Fluoro-4-hydroxymethylphenol Raw materials

2-Fluoro-4-hydroxymethylphenol Preparation Products

Additional information on 2-Fluoro-4-hydroxymethylphenol

2-Fluoro-4-(Hydroxymethyl)Phenol: A Comprehensive Overview

2-Fluoro-4-(Hydroxymethyl)Phenol, also known by its CAS number 96740-93-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a phenol ring substituted with a fluoro group at the 2-position and a hydroxymethyl group at the 4-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

The synthesis of 2-fluoro-4-(hydroxymethyl)phenol typically involves multi-step reactions, often starting from phenol derivatives. One common approach is the nucleophilic substitution of fluorine atoms onto aromatic rings, followed by the introduction of the hydroxymethyl group through alkylation or other methods. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield rates. These developments have been documented in several peer-reviewed journals, highlighting the importance of green chemistry principles in modern synthetic strategies.

One of the most notable applications of 2-fluoro-4-(hydroxymethyl)phenol is in the pharmaceutical industry. The compound has been explored as a potential lead molecule for drug development due to its ability to interact with various biological targets. For instance, studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Additionally, its structural flexibility allows for further functionalization, enabling researchers to tailor its properties for specific medical applications.

In the realm of material science, 2-fluoro-4-(hydroxymethyl)phenol has been utilized as a building block for constructing advanced materials such as polymers and nanoparticles. Its hydroxymethyl group provides sites for polymerization or cross-linking reactions, while the fluoro group enhances thermal stability and mechanical strength. Recent research has focused on incorporating this compound into biodegradable polymers, offering potential solutions for sustainable packaging and biomedical devices.

The environmental impact of 2-fluoro-4-(hydroxymethyl)phenol has also been a topic of interest. Studies have assessed its biodegradability under various conditions, revealing that it can undergo microbial degradation under aerobic conditions. However, further research is needed to fully understand its long-term effects on ecosystems and to develop strategies for minimizing its environmental footprint.

From a toxicological perspective, 2-fluoro-4-(hydroxymethyl)phenol has been subjected to acute and chronic toxicity studies in laboratory animals. Results indicate that it exhibits low toxicity at typical exposure levels, but further investigations are required to evaluate its potential genotoxicity and carcinogenicity. Regulatory agencies have established guidelines for safe handling and disposal of this compound to ensure compliance with occupational safety standards.

In conclusion, 2-fluoro-4-(hydroxymethyl)phenol (CAS No: 96740-93-1) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in shaping future developments in chemistry and related fields.

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